molecular formula C16H18N2 B5427309 1-aminospiro[4H-naphthalene-3,1'-cyclohexane]-2-carbonitrile CAS No. 5243-14-1

1-aminospiro[4H-naphthalene-3,1'-cyclohexane]-2-carbonitrile

Cat. No.: B5427309
CAS No.: 5243-14-1
M. Wt: 238.33 g/mol
InChI Key: BQFBUBHGZRINAO-UHFFFAOYSA-N
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Description

1-aminospiro[4H-naphthalene-3,1’-cyclohexane]-2-carbonitrile is a complex organic compound characterized by its unique spirocyclic structure. This compound is part of a broader class of spiro compounds, which are known for their rigid and conformationally restricted frameworks. These structural features make spiro compounds particularly interesting in the fields of medicinal chemistry and drug design due to their potential biological activities and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-aminospiro[4H-naphthalene-3,1’-cyclohexane]-2-carbonitrile typically involves multi-step organic reactions. One common approach starts with the formation of the spirocyclic core through a cycloaddition reaction. For instance, a [1+2]-cycloaddition of ethyl 2-diazo-2-nitroacetate to an unsaturated nitrile can be used to construct the spiro framework . Subsequent steps may include chemoselective reduction of nitro and cyano groups, followed by hydrolysis of ester moieties to yield the desired compound.

Industrial Production Methods

Industrial production of such complex spiro compounds often relies on scalable synthetic routes that can be optimized for yield and purity Catalytic processes and continuous flow chemistry are commonly employed to enhance efficiency and reproducibility

Chemical Reactions Analysis

Types of Reactions

1-aminospiro[4H-naphthalene-3,1’-cyclohexane]-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic substitution reactions can occur at the amino or cyano groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1-aminospiro[4H-naphthalene-3,1’-cyclohexane]-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex spiro compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the synthesis of materials with specific mechanical or optical properties.

Mechanism of Action

The mechanism of action of 1-aminospiro[4H-naphthalene-3,1’-cyclohexane]-2-carbonitrile is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The rigid spirocyclic structure may enhance binding affinity and selectivity, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-aminospiro[4H-naphthalene-3,1’-cyclohexane]-2-carbonitrile stands out due to its larger spirocyclic framework, which may confer unique biological activities and stability compared to smaller spiro compounds. Its structural complexity also makes it a valuable scaffold for designing new molecules with potential therapeutic applications.

Properties

IUPAC Name

1-aminospiro[4H-naphthalene-3,1'-cyclohexane]-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2/c17-11-14-15(18)13-7-3-2-6-12(13)10-16(14)8-4-1-5-9-16/h2-3,6-7H,1,4-5,8-10,18H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQFBUBHGZRINAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC3=CC=CC=C3C(=C2C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345236
Record name 1-aminospiro[4H-naphthalene-3,1'-cyclohexane]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5243-14-1
Record name 1-aminospiro[4H-naphthalene-3,1'-cyclohexane]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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